Isoindolin-1-one Derivatives: Several papers describe the development and characterization of isoindolin-1-one derivatives as novel, water-soluble sedative-hypnotic agents. These compounds typically contain a 2-phenylisoindolin-1-one core with various substituents at the 3-position. [ [] ]
Piperazine Derivatives: Piperazine moieties are commonly found in these compounds, often attached to the isoindolin-1-one core via an ethyl-2-oxoethyl linker. The piperazine ring may bear additional substituents, such as a methyl group. [ [] ]
Receptor Antagonists: Some of the described compounds, including those containing piperazine moieties, act as antagonists for specific receptors, such as calcitonin gene-related peptide (CGRP) receptors and histamine H3 receptors. [ [, , , , ] ]
Nucleophilic Substitution: Reacting a 2-phenylisoindolin-1-one derivative with a suitable electrophile, such as an alkyl halide bearing a piperazine moiety, to introduce the desired substituent at the 3-position. [ [] ]
Amide Bond Formation: Coupling a carboxylic acid derivative with a piperazine derivative using amide coupling reagents to form the ethyl-2-oxoethyl linker. [ [] ]
Competitive Antagonism: Compounds like BIBN4096BS bind to CGRP receptors, preventing CGRP binding and activation, thus inhibiting its vasodilatory and other effects. [ [, , , , ] ]
Allosteric Modulation: Some compounds, particularly those targeting histamine H3 receptors, act as allosteric modulators, affecting receptor function by binding to sites distinct from the orthosteric binding site. [ [, , , ] ]
Sedation and Anesthesia: Isoindolin-1-one derivatives, particularly JM-1232(−), have shown promising sedative-hypnotic effects in animal models, leading to clinical trials in humans for its potential use as a sedative or anesthetic agent. [ [, , , ] ]
Migraine Treatment: CGRP receptor antagonists like BIBN4096BS have been investigated for their ability to alleviate migraine symptoms by blocking CGRP-mediated vasodilation and neurogenic inflammation. [ [, , , , , ] ]
Cognitive Enhancement and Schizophrenia Treatment: Histamine H3 receptor antagonists have shown potential in improving cognitive function and attenuating schizophrenia-related symptoms in animal models. [ [, , ] ]
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2